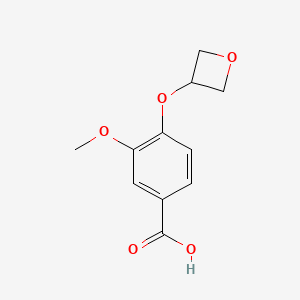

3-Methoxy-4-(oxetan-3-yloxy)benzoic acid

Descripción

Oxetane Ring Conformation

The oxetane ring adopts a puckered conformation due to its inherent ring strain. In 3,3-disubstituted oxetane derivatives, the substituents typically adopt a quasi-staggered arrangement to minimize steric hindrance. For example, in related oxetane ethers, the dihedral angle between the aryl ring and the oxetane plane is approximately 76–80° , significantly greater than the near-planar geometry observed in benzoate esters (dihedral angle ~3°).

Benzoic Acid Core Geometry

The benzoic acid moiety exhibits a planar aromatic ring with the carboxylic acid group (-COOH) oriented orthogonally to the ring plane. The methoxy group at the 3-position adopts a coplanar orientation with the aromatic ring, stabilized by resonance interactions.

X-ray Crystallographic Studies and Solid-State Arrangements

X-ray crystallography provides critical insights into the solid-state packing and intermolecular interactions of this compound. While direct crystallographic data for this compound is unavailable, structural analogs and oxetane-containing derivatives offer comparative insights:

In related oxetane ethers, hydrogen bonding between the carboxylic acid group and adjacent molecules dominates the crystal packing. The oxetane ring’s puckering angle and substituent orientation influence the overall molecular arrangement, often leading to staggered motifs in the solid state.

Comparative Structural Analysis with Related Oxetane-Benzoyl Derivatives

This compound shares structural similarities with other oxetane-benzoyl derivatives, but distinct differences in electronic and steric properties emerge:

Oxetane vs. Benzoate Ester Analogues

| Feature | Oxetane-Benzoyl Derivatives | Benzoate Esters |

|---|---|---|

| Ring strain | High (oxetane) | Low (ester) |

| Conformation | Puckered, staggered substituents | Planar, coplanar substituents |

| Electronic effects | Reduced resonance stabilization due to sp³ hybridization | Strong resonance stabilization |

For example, in benzoate esters, the aryl ring is nearly coplanar with the carbonyl group (dihedral angle ~3°), enabling π-conjugation. In contrast, oxetane derivatives exhibit a twisted geometry (dihedral angle ~76–80°), limiting conjugation and altering reactivity.

Functional Group Diversity

This compound differs from fluorinated analogues (e.g., 3-fluoro-5-(oxetan-3-yloxy)benzoic acid ) in substituent placement and electronic effects. The methoxy group in the former enhances electron-donating resonance, whereas fluorine introduces inductive electron withdrawal.

Structure

2D Structure

Propiedades

IUPAC Name |

3-methoxy-4-(oxetan-3-yloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-10-4-7(11(12)13)2-3-9(10)16-8-5-15-6-8/h2-4,8H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZOWXVJIGBQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation of 3-Methoxy-4-hydroxybenzoic Acid

A common approach is the alkylation of 3-methoxy-4-hydroxybenzoic acid or its ester derivatives with an oxetan-3-yl halide or tosylate under basic conditions.

- Reagents: Potassium carbonate (K2CO3) or other mild bases.

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).

- Conditions: Heating at approximately 100°C under inert atmosphere (nitrogen) for 12–16 hours to ensure complete reaction.

| Parameter | Details |

|---|---|

| Base | Potassium carbonate (K2CO3) |

| Solvent | N,N-dimethylformamide (DMF) or NMP |

| Temperature | 100°C |

| Reaction Time | 12–16 hours |

| Atmosphere | Nitrogen (inert) |

| Workup | Extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, solvent removal in vacuo, silica gel chromatography |

This method is supported by analogous procedures for oxetan-3-yl substituted aromatic compounds, where potassium carbonate facilitates nucleophilic substitution of the hydroxy group by the oxetan-3-yl moiety.

Use of 1-(Oxetan-3-yl)piperazine as a Nucleophile

Though more common in piperazine derivatives, the use of 1-(oxetan-3-yl)piperazine with activated aromatic halides (e.g., fluoro-substituted methoxy-nitrobenzenes) under basic conditions in polar aprotic solvents at elevated temperatures (100°C) can be adapted for similar ether bond formation in benzoic acid derivatives.

Multi-step Synthesis via Grignard or Organometallic Intermediates

For benzoic acid derivatives, the methyl or methoxy substituents can be introduced or modified through organometallic intermediates. For example, magnesium in diethyl ether followed by treatment with carbon dioxide (CO2) can convert methyl groups to carboxylic acids, which can then be functionalized further.

Reaction Yields and Purification

Reported yields for similar etherification reactions involving oxetan-3-yl groups and aromatic substrates range from 80% to 90%, depending on reaction conditions and purification methods.

| Reaction Step | Yield (%) | Notes |

|---|---|---|

| Alkylation with oxetan-3-yl halide | 85–90 | High purity after silica gel chromatography |

| Organometallic carboxylation | 75–85 | Requires careful control of moisture and temperature |

| Final purification | — | Typically involves extraction and column chromatography |

Analytical Characterization

- Mass Spectrometry (LCMS-ESI+): Confirms molecular ion peak corresponding to the molecular weight (e.g., m/z 224.21 for C11H12O5).

- NMR Spectroscopy: Confirms the chemical shifts consistent with methoxy, aromatic, oxetane, and carboxylic acid protons.

- Chromatography: Silica gel column chromatography with methanol/methylene chloride mixtures is commonly used for purification.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Starting material | 3-Methoxy-4-hydroxybenzoic acid or ester |

| Alkylating agent | Oxetan-3-yl halide or tosylate |

| Base | Potassium carbonate (K2CO3) |

| Solvent | DMF, NMP, or dichloromethane |

| Temperature | 100°C |

| Reaction time | 12–16 hours |

| Atmosphere | Inert (nitrogen) |

| Workup | Extraction, washing, drying, solvent removal |

| Purification | Silica gel chromatography (methanol:DCM 5:95) |

| Yield | 85–90% |

Research Findings and Notes

- The use of potassium carbonate in polar aprotic solvents at elevated temperatures is a robust method for ether formation involving oxetane rings.

- The oxetane ring is sensitive to strong acids and bases; thus, mild bases like potassium carbonate are preferred.

- Inert atmosphere prevents oxidation or degradation of sensitive intermediates.

- Purification by silica gel chromatography ensures removal of side products and unreacted starting materials.

- The synthetic accessibility score for related compounds is relatively low (~1.42), indicating moderate ease of synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxy-4-(oxetan-3-yloxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The oxetane ring and benzoic acid moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

Chemistry

3-Methoxy-4-(oxetan-3-yloxy)benzoic acid serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, particularly in the development of new materials and catalysts. Its unique structure allows for various chemical transformations:

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |

| Reduction | Alcohols | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

| Substitution | Substituted derivatives | Hydroxide ions (OH⁻), Alkoxides (RO⁻) |

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation by affecting specific molecular targets involved in cell signaling pathways.

A notable case study demonstrated that modifications to the oxetane ring significantly enhanced the compound's efficacy against certain cancer cell lines, suggesting a promising avenue for drug development .

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets:

- Drug Development : The compound is being assessed for its ability to improve the efficacy and reduce side effects of existing drugs. For instance, analogs have been tested for their ability to inhibit TGF-beta signaling pathways, which are implicated in fibrosis and other diseases .

Case Studies and Research Findings

- Antimicrobial Activity Study

- Anticancer Efficacy Investigation

Mecanismo De Acción

The mechanism of action of 3-Methoxy-4-(oxetan-3-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The oxetane ring and benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Electronic and Solubility Effects

- Electron-Donating vs. Withdrawing Groups: The methoxy group (electron-donating) in all compounds reduces benzoic acid's acidity compared to unsubstituted analogs. However, the trifluoromethyl group (electron-withdrawing) in 3-methoxy-4-(trifluoromethyl)benzoic acid significantly lowers the pKa, enhancing its acidity . The oxetane's ether oxygen exerts a mild electron-withdrawing effect via induction, intermediate between glucopyranosyl (polar, hydrogen-bonding) and benzyloxy (non-polar) groups .

- Solubility: The β-D-glucopyranosyloxy derivative exhibits high water solubility due to its carbohydrate moiety, making it suitable for phytochemical studies . The oxetane analog balances solubility in organic and aqueous media, ideal for drug delivery systems .

Metabolic Stability and Toxicity

- Oxetane rings improve metabolic stability by resisting enzymatic degradation compared to ester or glycosidic linkages .

- Quantitative structure-toxicity relationship (QSTR) models for benzoic acids suggest substituent position (para > meta > ortho) significantly influences acute toxicity (LD₅₀) . However, data specific to oxetane-substituted analogs are lacking.

Actividad Biológica

3-Methoxy-4-(oxetan-3-yloxy)benzoic acid (C11H12O5, CAS Number: 1349708-72-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H12O5

- Molecular Weight : 224.21 g/mol

- LogP : 1.171 (indicating moderate lipophilicity)

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The compound's structure suggests it may interact with multiple biological targets.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The oxetan group may facilitate interactions with enzymes, altering their activity.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in pain and inflammation pathways.

Research Findings

Several studies have investigated the biological activities of this compound:

- Anti-inflammatory Activity :

- Anticancer Potential :

- Analgesic Effects :

Case Study 1: Anti-inflammatory Effects

In a controlled study involving murine models, this compound was administered to evaluate its impact on induced inflammation. Results indicated a marked decrease in edema and inflammatory markers compared to the control group.

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted on human cancer cell lines (e.g., breast and prostate cancer). The results indicated that the compound significantly reduced cell viability with an IC50 ranging from 20 to 50 µM, suggesting potent anticancer properties.

Data Table: Summary of Biological Activities

Q & A

Q. What is the synthetic route for 3-Methoxy-4-(oxetan-3-yloxy)benzoic acid, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution between 3-methyl-4-hydroxybenzoic acid and oxetane derivatives. A typical protocol involves using potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures (60–80°C) to facilitate the ether bond formation . Optimization strategies include adjusting reaction time, temperature, and stoichiometric ratios of reactants. Continuous flow reactors are suggested for scalable production to improve yield and purity .

Q. How can the molecular structure of this compound be confirmed?

Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify methoxy (-OCH), oxetane ring protons, and carboxylic acid protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHO) and molecular ion peak .

- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the oxetane ring relative to the benzoic acid core .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

While specific solubility data are unavailable, polar aprotic solvents (e.g., DMF, DMSO) are recommended based on its synthesis. Stability tests indicate the compound is stable under standard storage (room temperature, inert atmosphere) but degrades in the presence of strong oxidizing agents or prolonged exposure to moisture .

Advanced Research Questions

Q. How does the oxetane ring influence the compound’s reactivity and biological activity?

The oxetane ring enhances metabolic stability and modulates lipophilicity, improving membrane permeability. Its strained geometry facilitates ring-opening reactions under acidic or enzymatic conditions, generating reactive intermediates that interact with biological targets (e.g., enzymes, receptors). This mechanism is critical in antimicrobial and anticancer studies .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) for separation, detecting at 254 nm.

- LC-MS/MS : Provides higher sensitivity and specificity, especially for low-concentration samples. Electrospray ionization (ESI) in negative mode is optimal due to the carboxylic acid group .

Q. How can contradictory data on the compound’s biological activity be resolved?

Discrepancies in bioactivity studies often arise from differences in assay conditions (e.g., pH, cell lines) or impurity profiles. Mitigation strategies include:

- Purity Validation : Ensure >95% purity via HPLC.

- Dose-Response Curves : Establish EC/IC values across multiple models.

- Mechanistic Studies : Use knock-out cell lines or competitive binding assays to confirm target specificity .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR)?

- Molecular Docking : Simulate interactions with targets (e.g., cyclooxygenase-2) using software like AutoDock Vina.

- QSAR Modeling : Correlate electronic descriptors (e.g., logP, HOMO/LUMO energies) with experimental bioactivity data .

Methodological Challenges and Solutions

Q. What are the common pitfalls in scaling up synthesis, and how can they be addressed?

- Issue : Low yield due to incomplete oxetane ring activation.

- Solution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Issue : Byproduct formation during purification.

- Solution : Optimize column chromatography (silica gel, ethyl acetate/hexane gradient) or employ recrystallization in ethanol/water .

Q. How can degradation products be identified and mitigated during long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS analysis identify major degradation pathways (e.g., hydrolysis of the oxetane ring). Storage in amber vials under nitrogen at -20°C minimizes decomposition .

Comparative Analysis

Q. How does this compound differ from structurally similar analogs (e.g., 3-Methoxy-4-(trifluoromethoxy)benzoic acid)?

The oxetane ring provides lower steric hindrance compared to trifluoromethoxy groups, enabling easier functionalization. However, trifluoromethoxy derivatives exhibit higher metabolic stability due to fluorine’s electronegativity. Biological activity varies significantly: oxetane-containing analogs show superior antimicrobial activity, while trifluoromethoxy derivatives are more potent enzyme inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.